12-Hydroxyibogamine

Description

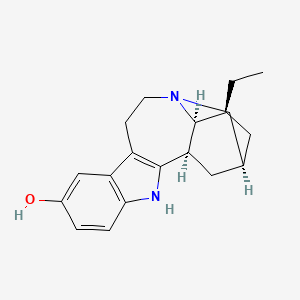

Structure

2D Structure

Properties

IUPAC Name |

(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3/t11-,12-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUCDOKTMDOIPF-ZFRACTKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-88-9 | |

| Record name | Noribogaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORIBOGAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T5QTN9SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of 12 Hydroxyibogamine

Semisynthetic Routes from Precursor Alkaloids

While 12-hydroxyibogamine can be isolated from natural sources, its relatively low abundance in Tabernanthe iboga root bark (approximately 0.3%) compared to other alkaloids like voacangine (B1217894) (~1.7% in Voacanga africana) has driven the development of semisynthetic routes. nih.govresearchgate.net These approaches often utilize more readily available iboga alkaloids as starting materials.

Demethylation of Ibogaine (B1199331)

The most direct semisynthetic route to this compound involves the O-demethylation of ibogaine. This transformation mirrors the in vivo metabolic pathway. berkeley.eduresearchgate.netnih.gov Chemical methods for achieving this demethylation in a laboratory setting have been explored. Boron-based reagents have been mentioned as a method for chemical synthesis via demethylation of ibogaine.

Conversion from Voacangine

Voacangine is a particularly attractive precursor for the semisynthesis of ibogaine and subsequently this compound due to its higher natural abundance. nih.govresearchgate.net The conversion of voacangine to ibogaine typically involves a two-step process: saponification of the C16 methyl ester followed by acidification and heating to induce decarboxylation. nih.gov Once ibogaine is obtained, it can then be O-demethylated to yield this compound, as described above.

Alternatively, methods have been developed to convert voacangine more directly to this compound or its precursors. One approach involves demethylating the 12-methoxy functionality of voacangine to yield this compound-18-carboxylic acid methyl ester. google.com Subsequent de-esterification (typically under basic conditions) followed by decarboxylation provides noribogaine (B1226712). google.com This sequence can potentially be performed in multiple steps to facilitate purification or in a one-pot synthesis. google.com The indole (B1671886) nitrogen of voacangine can also be optionally protected during these conversions. google.com

One-Pot Synthesis Approaches

Efforts have been made to develop more efficient one-pot synthesis approaches to streamline the production of this compound from precursors like voacangine. Some embodiments of the conversion of voacangine to noribogaine involve conducting the de-esterification and decarboxylation steps in a single vessel. google.com Additionally, methods for constructing the complex iboga skeleton, which could potentially be adapted for one-pot routes to this compound or its analogs, have been explored, including tandem reactions like indole alkylation/Pictet-Spengler cyclization. researchgate.net

Targeted Chemical Modifications and Analog Design

Beyond the synthesis of this compound itself, chemical modifications and the design of novel analogs are crucial for exploring the structure-activity relationship and potentially developing compounds with improved properties.

Strategies for Functionalization

Strategies for functionalizing the iboga skeleton, including at the 12-position where the hydroxyl group of this compound is located, are essential for creating derivatives. Approaches to construct the core seven-membered ring of the iboga skeleton through intramolecular C-H functionalization procedures have been developed. acs.org These methods, while not always directly introducing the 12-hydroxyl group, provide versatile platforms for further modification. Palladium-catalyzed reactions, including reductive Heck coupling, have been employed in the synthesis of iboga alkaloids and their analogs. researchgate.netacs.orgresearchgate.net Introducing functional groups or modifying existing ones on the iboga scaffold allows for the tuning of pharmacological properties.

Synthesis of Novel Analogs and Derivatives

The synthesis of novel analogs and derivatives of this compound is an active area of research. This involves modifying various parts of the molecule while retaining the core iboga structure or creating bioisosteric replacements. For instance, benzofuran-containing iboga analogs have been synthesized as bioisosteric replacements for the indole scaffold found in natural iboga alkaloids like ibogaine and ibogamine (B1202276). researchgate.netbiorxiv.org These analogs have shown promising properties, including altered pharmacological profiles and improved safety margins in some cases. researchgate.netresearchgate.netbiorxiv.org

Specific examples of analog synthesis include modifications to the isoquinuclidine ring system or the introduction of different substituents on the indole (or bioisosteric) core. Research findings indicate that even subtle structural changes can lead to differing affinities for various receptors, such as NMDA receptors. nih.gov The development of synthetic routes that are step-economical and cost-effective is important for the potential bulk scale production of these analogs. biorxiv.org

Chemical Reactivity and Transformation Pathways

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which are important for modifying its structure.

Oxidation Reactions

Oxidation reactions can convert this compound into different products. Common oxidizing agents used include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). While specific detailed transformation pathways for this compound oxidation are not extensively detailed in the provided results, related iboga-type alkaloids can undergo oxidation and rearrangement to form products such as iboluteine and voaluteine. wikipedia.org

Reduction Reactions

Reduction reactions can lead to the formation of different derivatives of this compound. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are frequently used in the context of iboga alkaloid chemistry.

Substitution Reactions

Substitution reactions involving this compound often involve halogenating agents like bromine (Br2) and chlorine (Cl2). These reactions can lead to the formation of various halogenated derivatives. The hydroxyl group itself, while a poor leaving group, can be converted into a better leaving group, such as a halide or a sulfonate ester, to facilitate substitution reactions. youtube.com Reactions with strong acids like HI, HBr, and HCl can convert alcohols to alkyl halides, proceeding via SN1 or SN2 mechanisms depending on the alcohol's substitution pattern. youtube.com Reagents like PBr3 and SOCl2 can also be used for converting alcohols to alkyl bromides and chlorides, respectively, typically via SN2 mechanisms for primary and secondary alcohols. youtube.com Tosyl chloride (TsCl) can be used to convert alcohols to tosylate esters, which are excellent leaving groups, enabling further substitution reactions. youtube.com

Stereochemical Considerations in Synthesis

The synthesis of this compound and its derivatives involves careful consideration of stereochemistry due to the compound's complex pentacyclic architecture and multiple chiral centers. The systematic name for this compound, (1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol, explicitly describes its stereochemical configuration.

Historically, many synthetic strategies towards iboga alkaloids resulted in racemic mixtures. nih.gov However, advancements in asymmetric synthesis are crucial for obtaining specific stereoisomers of this compound and its analogs, which is important as different stereoisomers can exhibit different biological activities.

The stereochemistry at positions 1, 15, 17, and 18 is defined in the IUPAC name. For synthetic noribogaine, the configuration at the 2, 4, 5, 6, and 18 atoms has been reported as 2(R), 4(S), 5(S), 6(S), and 18(R). google.com Controlling these stereocenters during synthesis is paramount.

Data on specific stereoselective synthetic steps for this compound itself are limited in the provided results, but the field of iboga alkaloid synthesis, in general, has seen the development of asymmetric approaches. For example, strategies involving the coupling of isoquinuclidine with indole acetic acid or late-stage indole ring formation via Fischer indole cyclization have been explored in the synthesis of related iboga alkaloids like ibogaine. nih.gov These methods highlight the complexities and synthetic strategies employed to control the stereochemistry within this class of compounds.

Table 1: Selected Data on this compound Synthesis and Properties

| Property/Method | Details | Source |

| Molecular Formula | C19H24N2O | wikipedia.orgontosight.ai |

| Molecular Weight | 296.4 g/mol | wikipedia.orgsmolecule.com |

| IUPAC Name | (1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol | wikipedia.orgsmolecule.com |

| Synthesis from Voacangine | Base-catalyzed demethoxycarbonylation (e.g., aq. NaOH, 80-100°C, 6-12 hrs) | |

| Yield from Voacangine Hydrolysis | 60-75% | |

| Synthesis from Ibogaine | O-demethylation (e.g., BBr3/CH2Cl2 or HOAc/HBr) | google.com |

| Biocatalytic Production Enzymes | I10H (CYP450), N10OMT (O-methyltransferase) | |

| Substrate for Biocatalysis | Ibogamine | |

| HPLC-MS Retention Time | 6.8 min (C18 column, acetonitrile/water 65:35) | |

| 1H NMR Characteristic Signals | δ 3.82 (H-12), δ 1.25 (ethyl CH3) |

Biosynthesis of Iboga Alkaloids Relevant to 12 Hydroxyibogamine

Enzymatic Pathways and Precursors

The initial steps in iboga alkaloid biosynthesis involve the decarboxylation of L-tryptophan to produce tryptamine (B22526), catalyzed by tryptophan decarboxylase (TDC). escholarship.orgnih.gov Simultaneously, the monoterpene secologanin (B1681713) is synthesized from geranyl pyrophosphate (GPP), which originates from the mevalonate (B85504) pathway. nih.govwikipedia.org The formation of secologanin involves several enzymatic steps, including the action of secologanin synthase on loganin. wikipedia.org

The pivotal step in the pathway is the condensation of tryptamine and secologanin to form strictosidine (B192452). escholarship.orgnih.gov This reaction is catalyzed by strictosidine synthase (STR). Strictosidine then undergoes deglucosylation by a glucosidase, unmasking a reactive aldehyde that leads to a series of rearrangements and cyclization reactions, ultimately forming the diverse skeletons of MIAs. escholarship.org

In the context of iboga alkaloid biosynthesis, the pathway diverges from strictosidine to produce the characteristic ibogan scaffold. While the complete enzymatic pathway to all iboga alkaloids, including 12-Hydroxyibogamine, is not fully elucidated in the provided results, research on related iboga alkaloids like ibogaine (B1199331) and coronaridine (B1218666) provides insight. Coronaridine is a reduced iboga alkaloid that can be formed directly from precondylocarpine acetate (B1210297) through the action of enzymes like dihydroprecondylocarpine acetate synthase (DPAS) and coronaridine synthase (CorS). nih.gov Ibogaine can be biosynthesized from coronaridine through 10-hydroxylation and 10-O-methylation, catalyzed by cytochrome P450 (likely an ibogaine 10-hydroxylase, I10H) and an O-methyltransferase (N10OMT), respectively. researchgate.net

Given that this compound is a hydroxylated derivative of ibogamine (B1202276), it is plausible that hydroxylation reactions, similar to the 10-hydroxylation observed in ibogaine biosynthesis, are involved in its formation from a precursor like ibogamine or a related intermediate. Cytochrome P450 enzymes are known to catalyze hydroxylation reactions in plant alkaloid biosynthesis. frontiersin.org

The general biosynthetic route to iboga alkaloids involves the cyclization of a reactive intermediate, dehydrosecodine, which is derived from strictosidine. nih.govresearchgate.net This cyclization leads to the formation of the ibogan scaffold. In Tabernanthe iboga, this process eventually leads to (-)-coronaridine. researchgate.net Decarboxylation of coronaridine is thought to yield ibogamine. researchgate.net Hydroxylation at the 12-position of ibogamine or a precursor would then lead to this compound.

A potential pathway segment relevant to this compound formation could involve the hydroxylation of ibogamine. While specific enzymes for 12-hydroxylation of ibogamine are not explicitly detailed in the search results, the presence of hydroxylated iboga alkaloids suggests enzymatic machinery exists in the producing plants to perform such modifications.

Emerging Insights from Diverse Plant Sources

Iboga alkaloids are predominantly found in plants belonging to the Apocynaceae family, with key genera being Tabernanthe, Voacanga, and Tabernaemontana. wikipedia.orgresearchgate.netacs.org Tabernanthe iboga is a well-known source of ibogaine and other iboga alkaloids. researchgate.netucdavis.eduresearchgate.net Voacanga africana is another important source, particularly for voacangine (B1217894), which can be used as a precursor for semi-synthesis of ibogaine. researchgate.netacs.orgucdavis.eduresearchgate.netacs.org Species within the Tabernaemontana genus also produce a variety of iboga alkaloids, including ibogamine and voacangine. wikipedia.orgacs.orgwikipedia.orgwikidata.org

The presence of 12-methoxyibogamine has been reported in Tabernaemontana calcarea. nih.gov While this is a methoxy (B1213986) derivative rather than a hydroxyl one, it indicates that modifications at the 12-position of the ibogamine skeleton occur in Tabernaemontana species. The diversity of iboga alkaloids across these genera suggests variations in the enzymatic machinery and regulatory mechanisms governing their biosynthesis.

Research into different plant sources helps to identify novel enzymes and intermediates involved in the biosynthesis of specific iboga alkaloid structures. For instance, studies comparing the alkaloid profiles and transcriptomes of Tabernanthe iboga and Catharanthus roseus (which produces the related alkaloid catharanthine) have provided insights into the enzymes responsible for the stereochemical differences observed in iboga alkaloids. nih.govnih.gov

Genetic and Molecular Determinants of Biosynthesis

The biosynthesis of monoterpenoid indole (B1671886) alkaloids is controlled by a complex interplay of genes encoding the various enzymes involved in the pathway. Transcriptomics, metabolomics, and genomics are key approaches used to identify these genes and understand their regulation. frontiersin.org

For iboga alkaloid biosynthesis, genes encoding enzymes such as TDC, enzymes in the secologanin pathway (including secologanin synthase), STR, and downstream modifying enzymes like cytochrome P450s and methyltransferases are crucial determinants. escholarship.orgnih.govwikipedia.orgresearchgate.netfrontiersin.org

Studies have identified homologues of enzymes involved in MIA biosynthesis from other plants, such as Catharanthus roseus, in iboga-producing species like Tabernanthe iboga. nih.gov For example, homologues of precondylocarpine acetate synthase (PAS) and dihydroprecondylocarpine acetate synthase (DPAS) have been found in T. iboga. nih.gov The identification of specific cytochrome P450 enzymes (like I10H) and O-methyltransferases (like N10OMT) involved in the late stages of ibogaine biosynthesis from coronaridine highlights the genetic basis for specific structural modifications. researchgate.net

Understanding the genetic and molecular determinants is essential for potential metabolic engineering efforts to produce iboga alkaloids, including this compound, in heterologous systems like yeast or bacteria. researchgate.net While reconstituting the entire pathway in a simple organism remains a challenge, the identification of key enzymes and their corresponding genes is a critical step. researchgate.net The presence of specific hydroxylase and methyltransferase genes in plants producing 12-hydroxylated or 12-methoxylated iboga alkaloids would provide strong evidence for the enzymatic steps leading to this compound.

Further research employing advanced genomic and transcriptomic techniques on plant species known to contain this compound or closely related compounds is needed to fully elucidate the specific genes and enzymes responsible for the hydroxylation at the 12-position of the ibogan scaffold.

Metabolic Formation and Disposition of 12 Hydroxyibogamine

Biotransformation of Ibogaine (B1199331) to 12-Hydroxyibogamine

The primary metabolic pathway for ibogaine involves O-demethylation at the 12-position, leading to the formation of this compound. amazonaws.comiceers.orgfrontiersin.orgnih.gov This reaction removes a methyl group and replaces it with a hydroxyl group on the ibogaine structure. amazonaws.comiceers.org

Role of Cytochrome P450 Isozymes (e.g., CYP2D6)

The O-demethylation of ibogaine to this compound is primarily catalyzed by cytochrome P450 2D6 (CYP2D6) enzymes. mdpi.comiceers.orgcambridge.orgfrontiersin.orgnih.govresearchgate.net Studies using human liver microsomes have demonstrated that CYP2D6 is the predominant enzyme responsible for this metabolic step. nih.govpharmgkb.org While CYP2D6 plays the major role, minor contributions from other CYP isoforms, such as CYP2C19, CYP2C9, and CYP3A4, have also been suggested in ibogaine metabolism. researchgate.netmdpi.comcambridge.orgfrontiersin.org The activity of CYP2D6 is subject to genetic polymorphisms, which can lead to variations in ibogaine's biotransformation among individuals. iceers.orgcambridge.orgfrontiersin.orgresearchgate.netfrontiersin.org

Enzymatic Kinetics and Metabolic Efficiency

Enzyme kinetic studies examining ibogaine O-demethylase activity in pooled human liver microsomes indicate the involvement of at least two enzymes in the reaction. researchgate.neticeers.orgnih.govpharmgkb.org One enzyme exhibits a low Michaelis constant (KMapp), typically around 0.55-1.1 µM, while the other shows a high KMapp, exceeding 200 µM. researchgate.netnih.govpharmgkb.org The low KMapp activity accounts for the majority (>95%) of the total intrinsic clearance of ibogaine, suggesting it represents the more efficient pathway at lower substrate concentrations. researchgate.netnih.govpharmgkb.org Studies with individual human liver microsome samples have shown similar kinetic parameters, although a sample from a phenotypic CYP2D6 poor metabolizer primarily exhibited only the high KMapp activity. nih.govpharmgkb.orgnih.gov This supports the significant role of CYP2D6 in the high-efficiency metabolism of ibogaine to this compound.

In Vivo Metabolic Profiles in Animal Models

In animal models, such as rats and mice, ibogaine is also metabolized to noribogaine (B1226712). researchgate.netamazonaws.comnih.gov Following administration, noribogaine levels can reach significant concentrations in the brain and plasma. amazonaws.comiceers.org In rats, after intraperitoneal administration of ibogaine, noribogaine levels in plasma can exceed those of the parent compound and persist for an extended duration. researchgate.netnih.govnih.gov Studies in rats have shown that noribogaine levels increase slowly, reaching a plateau and displaying a longer half-life compared to ibogaine. researchgate.net In mice, oral administration of ibogaine resulted in rapid and extensive conversion to noribogaine, with maximal concentrations of the metabolite in plasma exceeding those of the parent compound. frontiersin.org The distribution of ibogaine and noribogaine in animal tissues, including brain regions like the cerebral cortex and cerebellum, has been quantified, showing micromolar concentrations of both compounds. amazonaws.comnih.gov

Comparative Metabolism with Parent Compound and Other Iboga Alkaloids

The metabolism of ibogaine primarily yields this compound, which is considered the principal active metabolite. researchgate.netamazonaws.commdpi.comiceers.orgfrontiersin.org While ibogaine is rapidly cleared from the body, this compound demonstrates a significantly longer half-life. researchgate.netmdpi.comtandfonline.comtandfonline.comfrontiersin.orgtandfonline.com This prolonged presence of the metabolite is thought to contribute to the extended effects observed after ibogaine administration. researchgate.netamazonaws.comdiff.orgmdpi.com

Compared to other iboga alkaloids found in Tabernanthe iboga, such as ibogaline (B1209602) and ibogamine (B1202276), the metabolic fate and the formation of active metabolites can differ. mdpi.comtandfonline.com While the biotransynthetic pathways to various iboga alkaloids share similarities up to certain intermediates, the specific enzymatic transformations leading to compounds like ibogaine and its metabolite this compound are distinct. researchgate.netnih.gov Research indicates that enzymes like cytochrome P450 (I10H) and O-methyltransferase (N10OMT) are essential for ibogaine biosynthesis from precursors like coronaridine (B1218666). researchgate.net The comparative metabolism of other iboga alkaloids is less extensively studied than that of ibogaine and its primary metabolite, this compound.

Pharmacological Characterization and Molecular Mechanisms of 12 Hydroxyibogamine

Receptor Interaction Profiles

N-Methyl-D-Aspartate (NMDA) Receptor Modulation (MK-801 Binding Site)

12-Hydroxyibogamine acts as a weak antagonist at the NMDA receptor complex, specifically interacting with the MK-801 binding site within the receptor's cation channel. wikipedia.orgebi.ac.ukamazonaws.com Studies have shown that this compound can displace the binding of [³H]MK-801 to membranes from human caudate, cerebellum, and frog spinal cord. amazonaws.com While both ibogaine (B1199331) and this compound inhibit [³H]MK-801 binding, ibogaine has been found to be 4-6 times more potent than its metabolite. amazonaws.com Both compounds are considerably less potent than MK-801 itself in binding to the NMDA receptor. amazonaws.com The interaction with the NMDA receptor is considered a potential mechanism contributing to the effects of this compound. amazonaws.com

| Compound | Tissue Source | Ki (µM) - [³H]MK-801 Binding |

|---|---|---|

| Ibogaine | Human Caudate/Cerebellum | ~0.5-1.0 |

| This compound | Human Caudate/Cerebellum | ~2.0-6.0 |

| MK-801 | Human Caudate/Cerebellum | ~0.001-0.02 |

Note: Approximate Ki values derived from relative potencies mentioned in the source amazonaws.com. Actual values may vary depending on specific experimental conditions.

Opioid Receptor Subtype Engagement (Kappa and Mu)

This compound demonstrates affinity for both kappa (κ) and mu (µ) opioid receptors. wikipedia.orgebi.ac.ukamazonaws.comamazonaws.comnih.govnih.gov Notably, this compound shows a higher affinity for both kappa and mu opioid receptors compared to its parent compound, ibogaine. amazonaws.comnih.gov

Research indicates that this compound acts as a G-protein biased kappa opioid receptor agonist. wikipedia.orgebi.ac.uknih.gov It activates the G protein signaling pathway with approximately 75% efficacy compared to dynorphin (B1627789) A, a full agonist, but is significantly less efficacious (around 12%) at activating the β-arrestin pathway. wikipedia.orgebi.ac.uknih.gov This biased agonism is considered unique to noribogaine (B1226712) among various ligands studied at the kappa receptor. nih.gov

At the mu opioid receptor, this compound functions as a weak antagonist. ebi.ac.uknih.gov Functional studies have determined its functional inhibition constant (Ke) at the mu receptor to be approximately 20 µM for both G-protein and β-arrestin signaling pathways. ebi.ac.uknih.gov While some earlier studies suggested partial agonist effects at the mu receptor in certain cell lines, more recent functional characterization points towards an antagonist profile. plos.orgsemanticscholar.org

| Opioid Receptor Subtype | This compound Affinity (Ki) | This compound Functional Activity | Reference |

|---|---|---|---|

| Kappa (κ) | 0.96 ± 0.08 µM | G-protein biased agonist (EC50=9 µM for G-protein activation) | ebi.ac.uknih.govnih.gov |

| Mu (µ) | 2.66 ± 0.62 µM | Weak antagonist (Ke=20 µM) | ebi.ac.uknih.govnih.gov |

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT2A)

| Serotonin Receptor Subtype | This compound Affinity | Reference |

|---|---|---|

| 5-HT2A | Weak/Marginal Affinity | biorxiv.orgresearchgate.netnih.gov |

Note: Quantitative Ki values for this compound at 5-HT2A are not consistently reported as high affinity in the provided sources, often described as weak or marginal.

Nicotinic Acetylcholine (B1216132) Receptor Subunit Inhibition (e.g., α3/α7)

This compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs). ebi.ac.uknih.gov While specific data on α3 and α7 subunits for this compound is less detailed in the provided context compared to ibogaine, ibogaine itself has demonstrated noncompetitive functional inhibition at diverse human nAChR subtypes, including α3β4. amazonaws.com Given the structural similarity and overlapping pharmacological profiles between ibogaine and noribogaine, it is plausible that this compound also modulates nAChRs, contributing to its effects. biorxiv.orgamazonaws.com

Sigma-2 Receptor Binding

This compound binds to sigma-2 (σ2) receptors. ebi.ac.ukamazonaws.com Ibogaine is known to have a relatively high affinity for sigma-2 receptors compared to sigma-1 receptors and other CNS receptors. nih.govnih.gov While one source states that unlike ibogaine, noribogaine does not bind to the sigma-2 receptor wikipedia.org, other sources explicitly mention this compound having micromolar affinity for sigma-2 receptor sites ebi.ac.ukamazonaws.com. This suggests some discrepancy in the literature or potentially differences in experimental findings. However, the involvement of sigma-2 receptors in the effects of iboga alkaloids, including potential cytotoxicity, has been discussed. amazonaws.comnih.goviceers.org

| Sigma Receptor Subtype | This compound Affinity | Reference |

|---|---|---|

| Sigma-2 (σ2) | Micromolar affinity | ebi.ac.ukamazonaws.com |

Note: One source indicates no binding for noribogaine at sigma-2 wikipedia.org, which contrasts with other sources reporting micromolar affinity ebi.ac.ukamazonaws.com.

Muscarinic Receptor Interactions (e.g., M1, M2)

| Muscarinic Receptor Subtype | This compound Affinity (µM) | Reference |

|---|---|---|

| M1 | 7.6–16 | researchgate.netotago.ac.nz |

| M2 | 5.9–31 | researchgate.netotago.ac.nz |

Neurotransmitter Transporter Modulation

This compound interacts with various neurotransmitter transporters, influencing the reuptake and vesicular storage of monoamines. These interactions are thought to underlie some of its observed biological effects.

Serotonin Transporter (SERT) Inhibition

This compound is characterized as a potent inhibitor of serotonin reuptake wikipedia.org. Studies utilizing radioligand binding assays have demonstrated that this compound exhibits high affinity for the serotonin transporter (SERT) capes.gov.br. Specifically, it has shown higher potency than ibogaine at displacing radioligand binding at both the cocaine recognition site and the [3H]paroxetine binding sites on the 5-HT transporter nih.gov. This interaction results in the inhibition of 5-HT uptake taylorandfrancis.com. Furthermore, research indicates that noribogaine demonstrates a dual inhibitory effect on both VMAT2 and SERT with comparable potency biorxiv.orgresearchgate.netresearchgate.net. The mechanism of SERT inhibition by this compound has been described as noncompetitive, a characteristic that distinguishes it from many other known SERT inhibitors nih.gov. In vivo microdialysis studies have shown that administration of this compound leads to a marked, dose-related elevation of extracellular 5-HT levels capes.gov.brnih.gov.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Both ibogaine and its metabolite, noribogaine, have been shown to inhibit the transport function of Vesicular Monoamine Transporter 2 (VMAT2) biorxiv.org. This inhibition has been observed with sub-micromolar potency in cell-based fluorimetry assays biorxiv.org. As mentioned previously, noribogaine exhibits dual inhibition of VMAT2 and SERT with comparable potency biorxiv.orgresearchgate.netresearchgate.net. Studies using human brain striatal homogenates have reported weak binding affinities for noribogaine at VMAT2, with an IC50 value of 29.5 μM, while ibogaine showed an IC50 of 14.6 μM biorxiv.org. Inhibition of VMAT2 is known to lead to the depletion of dopamine (B1211576) storage in presynaptic vesicles icer.org.

Vesicular Acetylcholine Transporter (VAChT) Effects

While research has indicated that ibogaine can displace tritiated vesamicol (B58441) binding, suggesting inhibition of the vesicular acetylcholine transporter (VAChT) and a potential effect on acetylcholine neurotransmission, the direct effects of this compound on VAChT are not explicitly detailed in the provided search results biorxiv.org. However, iboga compounds are known to modulate cholinergic neurotransmission through other mechanisms, such as acting as antagonists at certain nicotinic acetylcholine receptors researchgate.net.

Summary of Neurotransmitter Transporter Interactions

| Transporter | This compound Interaction | Notes |

| Serotonin Transporter (SERT) | Inhibition (Potent, Noncompetitive) capes.gov.brwikipedia.orgnih.gov | Higher potency than ibogaine at certain binding sites nih.gov. Dual VMAT2/SERT inhibition biorxiv.orgresearchgate.netresearchgate.net. Elevates extracellular 5-HT capes.gov.brnih.gov. |

| Dopamine Transporter (DAT) | Equipotent with ibogaine in binding assays nih.govcapes.gov.brresearchgate.net, but no significant effect on extracellular DA in vivo capes.gov.brnih.gov. | Effect on DA dynamics dominated by VMAT2 inhibition biorxiv.org. |

| Vesicular Monoamine Transporter 2 (VMAT2) | Inhibition (Sub-micromolar potency) biorxiv.org | Dual VMAT2/SERT inhibition biorxiv.orgresearchgate.netresearchgate.net. Weak binding affinity reported in human brain homogenates (IC50 = 29.5 μM) biorxiv.org. |

| Organic Cation Transporter 2 (OCT2) | Interaction/Target biorxiv.orgresearchgate.net | Identified as a novel target. |

| Vesicular Acetylcholine Transporter (VAChT) | Indirect evidence via ibogaine biorxiv.org | Direct effects of this compound not explicitly detailed. |

Intracellular Signaling Cascades

Beyond its direct interactions with neurotransmitter transporters, this compound and related iboga compounds influence intracellular signaling pathways. A notable downstream effect involves the modulation of gene expression and protein levels of neurotrophic factors, including glial cell-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) biorxiv.orgfrontiersin.org. This modulation is associated with the potentiation of receptor tyrosine kinase signaling pathways biorxiv.org. Specifically, noribogaine has been shown to induce a robust increase in GDNF protein levels in brain regions such as the ventral tegmental area and medial prefrontal cortex, an effect that is dependent on kappa-opioid receptor (KOR) activity wikipedia.org. While the precise mechanisms are still being elucidated, these effects on neurotrophic factor signaling are considered to contribute to the neuroplastic and potentially long-lasting behavioral changes observed with iboga compounds frontiersin.orgbiorxiv.org.

G-Protein Coupled Receptor Activation (e.g., [35S]GTPγS binding)

This compound demonstrates activity at opioid receptors, exhibiting greater affinity for each opioid receptor type compared to ibogaine fishersci.co.uk. Notably, it acts as a biased agonist at the κ-opioid receptor (KOR) fishersci.co.uk. Studies utilizing techniques to assess G protein activation, such as [35S]GTPγS binding assays, are employed to understand the downstream signaling of GPCRs like KOR uniprot.orgcellsignal.comuniprot.orgwikipedia.org.

Research indicates that this compound activates the G protein signaling pathway mediated by KOR with approximately 75% efficacy relative to dynorphin A, a known KOR agonist fishersci.co.uk. However, its efficacy at activating the β-arrestin pathway, another downstream signaling route for GPCRs, is considerably lower, around 12% fishersci.co.uk. This biased agonism suggests that this compound preferentially activates G protein-dependent signaling cascades over β-arrestin pathways at the KOR fishersci.co.uk. The β-arrestin pathway is hypothesized to be involved in some of the less desirable effects associated with KOR activation, such as dysphoria fishersci.co.uk.

Neurotrophic Factor Expression Modulation (e.g., GDNF, BDNF)

Neurotrophic factors like Glial cell line-derived neurotrophic factor (GDNF) and Brain-derived neurotrophic factor (BDNF) play crucial roles in neuronal survival, growth, and plasticity uniprot.orgnih.govncpsb.org.cnresearchgate.net. Research, often involving studies on ibogaine due to its metabolism to this compound, suggests that this compound may modulate the expression of these factors researchgate.netresearchgate.net.

Studies on ibogaine administration in rats have shown alterations in GDNF and BDNF expression in various brain regions implicated in addictive behaviors and reward pathways, including the ventral tegmental area (VTA), substantia nigra (SN), prefrontal cortex (PFC), and nucleus accumbens (NAcc) nih.govncpsb.org.cn. For instance, a dose of 40 mg/kg ibogaine significantly increased GDNF mRNA levels in the VTA (12-fold) and SN (6-fold) 24 hours post-administration. Both 20 mg/kg and 40 mg/kg doses of ibogaine increased BDNF transcript levels in the NAcc, SN, and PFC, with the higher dose also impacting the VTA. An increase in proBDNF protein content in the NAcc was also observed after ibogaine treatment nih.gov.

While these findings are primarily from ibogaine studies, the fact that this compound is an active and long-lasting metabolite suggests its involvement in these observed neurotrophic effects researchgate.netresearchgate.net. Furthermore, a synthetic analog with noribogaine-like properties has been shown to induce a KOR-dependent increase in GDNF protein levels in key brain areas, supporting a link between this receptor target and neurotrophic support fishersci.co.uk.

Effects on Protein Expression (e.g., c-fos, egr-1)

Immediate early genes (IEGs) such as c-fos and egr-1 are rapidly and transiently expressed in neurons in response to various stimuli and serve as markers of neuronal activity and plasticity. Changes in the expression of these proteins can indicate altered neuronal signaling and function.

While studies have investigated the induction of c-fos and egr-1 expression by various psychoactive substances, including ibogaine, direct research specifically detailing the effects of this compound administration on c-fos and egr-1 protein expression is limited in the available literature. Studies on ibogaine have explored its impact on global protein expression in rat brains researchgate.net, but specific findings regarding c-fos and egr-1 in the context of this compound's direct effects were not prominently found in the search results. Further research is needed to fully characterize the modulation of these specific immediate early genes by this compound.

Cellular and Synaptic Plasticity Effects

This compound has been identified as a psychoplastogen, a compound capable of promoting structural and functional neural plasticity researchgate.net. These effects on neuronal structure and function are considered crucial for the potential therapeutic applications of such compounds.

Dendritogenesis and Neuronal Morphology

Evidence suggests that this compound can induce structural changes in neurons, specifically promoting dendritogenesis researchgate.netresearchgate.net. Dendrites are branched protoplasmic extensions of a nerve cell that propagate the electrochemical stimulation received from other neural cells to the cell body, or soma, of the neuron from which the dendrites project. Increased dendritic branching and complexity can enhance a neuron's ability to receive and process synaptic inputs.

Animal studies have shown that this compound enhances cortical neuron dendritogenesis researchgate.net. This effect contributes to an increase in the complexity of cortical neuron dendritic arbors researchgate.net. These findings align with the broader understanding that psychoplastogens can induce significant structural remodeling in neuronal circuits, a process thought to underlie their enduring effects.

Modulation of Excitation/Inhibition Balance

Alterations in Neuronal Activity Patterns

Neuronal activity patterns, reflecting the coordinated firing of neuronal populations, are fundamental to information encoding and processing in the brain. These patterns are shaped by the interplay of excitatory and inhibitory inputs and the intrinsic properties of neurons and circuits.

While this compound's influence on neuronal morphology and potential modulation of neurotrophic factors suggest an impact on neuronal function, specific studies detailing how this compound alters neuronal activity patterns were not a primary focus of the search results. Research on the effects of compounds on neuronal activity patterns often involves electrophysiological recordings or imaging techniques to observe firing rates, synchronicity, and network oscillations. The precise effects of this compound on these patterns warrant further investigation to fully understand its impact on neural circuit dynamics.

Compound Information

| Compound Name | PubChem CID / UniProt ID |

| This compound | 3083548 |

| Guanosine 5'-O-(gamma-thiotriphosphate) | 37792 |

| Glial cell line-derived neurotrophic factor (GDNF) | P39905 |

| Brain-derived neurotrophic factor (BDNF) | P23560 |

| Proto-oncogene c-Fos (c-fos) | P01100 |

| Early growth response protein 1 (egr-1) | P18146 |

Data Tables

Table 1: this compound Activity at the κ-Opioid Receptor

| Target Receptor | Signaling Pathway | Efficacy (relative to Dynorphin A) |

| κ-Opioid Receptor | G Protein | ~75% |

| κ-Opioid Receptor | β-arrestin | ~12% |

Table 2: Effects of Ibogaine on Neurotrophic Factor mRNA Expression in Rat Brain Regions (24 hours post-administration)

| Brain Region | Neurotrophic Factor | Ibogaine Dose (mg/kg) | Fold Change vs. Control (mRNA) |

| VTA | GDNF | 40 | ~12-fold |

| SN | GDNF | 40 | ~6-fold |

| NAcc | BDNF | 20 | Increased |

| NAcc | BDNF | 40 | Increased |

| SN | BDNF | 20 | Increased |

| SN | BDNF | 40 | Increased |

| PFC | BDNF | 20 | Increased |

| PFC | BDNF | 40 | Increased |

| VTA | BDNF | 40 | Significant effect |

Note: Data on BDNF mRNA increase is described qualitatively as "Increased" or "Significant effect" based on the source text where specific fold changes were not provided for all conditions in the abstract.

Structure Activity Relationship Sar Studies

Correlating Structural Features with Receptor Binding Profiles

The binding profile of 12-Hydroxyibogamine involves interactions with several neurotransmitter receptors, including opioid receptors (kappa and mu), and the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgresearchgate.netresearchgate.netnih.gov A notable aspect of this compound's activity is its interaction with the kappa-opioid receptor (KOR). Research indicates that this compound acts as a biased agonist at the KOR, preferentially activating the G protein signaling pathway over the β-arrestin pathway. wikipedia.orgresearchgate.net This biased signaling is considered a distinguishing feature when compared to other iboga alkaloids like ibogaine (B1199331) and 18-methoxycoronaridine. wikipedia.org

Studies comparing this compound and ibogaine have revealed differences in their receptor affinities. This compound demonstrates a greater affinity for opioid receptors than ibogaine. wikipedia.org At the NMDA receptor complex, this compound acts as a weak antagonist, similar to ibogaine, but shows lower affinity compared to the parent compound. wikipedia.orgresearchgate.netnih.govcapes.gov.br Both compounds have shown high potency at the cocaine recognition site on the serotonin (B10506) transporter (5-HT transporter). nih.gov

Impact of Functional Groups on Transporter Inhibition

This compound is recognized as a potent inhibitor of serotonin reuptake. wikipedia.org Unlike ibogaine, it does not appear to affect dopamine (B1211576) reuptake. wikipedia.org Investigations into the impact of functional groups on transporter inhibition highlight the significance of the substitution at the 12-position. The presence of a hydroxyl group at this position in this compound, as opposed to the methoxy (B1213986) group in ibogaine, influences its inhibitory profile at monoamine transporters. researchgate.net

Comparative studies have shown that both ibogaine and this compound inhibit the transport function of the vesicular monoamine transporter 2 (VMAT2) and the serotonin transporter (SERT). biorxiv.org Specifically, the removal of the methyl group at the 12-position (the metabolic conversion of ibogaine to noribogaine) leads to a approximately 10-fold increase in potency at SERT, resulting in a more balanced inhibitory profile at VMAT2 and SERT for this compound compared to ibogaine, which shows a preference for VMAT2. biorxiv.org Conversely, the complete absence of a substitution at the 12-position, as in ibogamine (B1202276), inverts the ratio of activity between SERT and VMAT2. biorxiv.org The hydroxyl or alkoxy group at the 12-position is important for achieving sub-micromolar inhibitory potency at hVMAT2. biorxiv.org this compound has been shown to exhibit dual inhibition of VMAT2 and SERT with comparable potency. biorxiv.org Weak inhibition of hOCT2 has also been observed for this compound. biorxiv.org An earlier study indicated that ibogaine and this compound were equipotent at vesicular monoamine and dopamine transporters. nih.gov

SAR in Relation to Cellular Plasticity Modulation

While the broad concept of cellular plasticity encompasses various cellular adaptive processes, research on this compound has touched upon areas potentially related to neuronal function and adaptation. This compound has been shown to decrease the responsiveness of the mesolimbic system to dopamine-enhancing effects induced by addictive drugs. researchgate.net This modulation of neurotransmitter systems suggests an influence on neural circuits involved in reward and addiction, which are areas where neural plasticity plays a role.

Furthermore, SAR studies investigating pharmacological chaperones for the dopamine transporter (DAT) have included ibogaine and its analogs. These studies explore how structural features contribute to the ability of compounds to rescue the expression and function of misfolded DAT variants, a process relevant to conditions like Dopamine Transporter Deficiency Syndrome (DTDS). researchgate.netnih.govscholaris.ca The presence of a hydroxyl substitution on ibogaine has been noted as important for rescuing DTDS DAT mutants, indicating that the structural feature present in this compound is relevant to this form of cellular handling and function modulation. scholaris.ca This suggests a link between the structure of this compound and its potential to influence DAT protein maturation and surface expression.

Comparative SAR of this compound and Related Iboga Alkaloids

Comparing the structure-activity relationships of this compound with other iboga alkaloids provides insights into the impact of specific structural variations on pharmacological properties. The most direct comparison is with ibogaine, where the primary structural difference lies in the substituent at the 12-position (hydroxyl in this compound vs. methoxy in ibogaine). This difference leads to variations in binding affinities at opioid and NMDA receptors, as well as distinct profiles of transporter inhibition, particularly at SERT and VMAT2. wikipedia.orgresearchgate.netnih.govcapes.gov.brbiorxiv.org

Comparisons with ibogamine, which lacks a substituent at the 12-position, demonstrate further shifts in transporter inhibition profiles. biorxiv.org Other related alkaloids such as ibogaline (B1209602), tabernanthine, voacangine (B1217894), and coronaridine (B1218666) share the core iboga framework but differ in substituents and stereochemistry, leading to varied pharmacological activities. researchgate.netwikipedia.orgwikipedia.org For instance, coronaridine has been compared to ibogaine and ibogamine regarding tremorigenic effects. wikipedia.org The biased KOR agonism of this compound also distinguishes it from ibogaine and 18-methoxycoronaridine. wikipedia.org These comparisons underscore the sensitive nature of the iboga scaffold to structural modifications and their profound impact on target interactions.

Table of Comparative Binding and Inhibition Data

| Compound | Target | Activity Type | Value | Notes | Source |

| This compound | Opioid Receptors | Affinity | Higher | Compared to Ibogaine | wikipedia.org |

| This compound | κ-Opioid Receptor (KOR) | Biased Agonism | G protein > β-arrestin | Distinct from Ibogaine, 18-MC | wikipedia.orgresearchgate.net |

| This compound | NMDA Receptor Complex | Affinity | Lower | Compared to Ibogaine | researchgate.netnih.govcapes.gov.br |

| This compound | 5-HT Transporter (SERT) | Potency (Cocaine site) | High | Comparable to Ibogaine | nih.gov |

| This compound | 5-HT Transporter (SERT) | Potency ([3H]paroxetine site) | Higher | Compared to Ibogaine | nih.gov |

| This compound | SERT | Inhibition (IC50) | Comparable to VMAT2 | Dual inhibition with comparable potency | biorxiv.org |

| This compound | VMAT2 | Inhibition (IC50) | Comparable to SERT | Dual inhibition with comparable potency | biorxiv.org |

| This compound | OCT2 | Inhibition | Weak but measurable | biorxiv.org | |

| Ibogaine | VMAT2 | Inhibition | Prefers VMAT2 | Compared to Noribogaine (B1226712) | biorxiv.org |

| Ibogamine | SERT | Inhibition | Lower potency than Noribogaine | Compared to Noribogaine | biorxiv.org |

| Ibogamine | NMDA Receptor Complex | Potency | 4-6 fold higher | Compared to this compound | capes.gov.br |

| Ibogaine | Vesicular Monoamine Transporters | Potency | Equipotent | Compared to this compound | nih.gov |

| Ibogaine | Dopamine Transporter (DAT) | Potency | Equipotent | Compared to this compound | nih.gov |

| Ibogamine | SERT/VMAT2 Inhibition Ratio | Inverted | Compared to Ibogaine and Noribogaine | Absence of 12-substitution impacts ratio | biorxiv.org |

Note: This table is generated based on the data presented in the provided search snippets and may not represent a comprehensive list of all known interactions or comparative data.

Analytical Methodologies for 12 Hydroxyibogamine Research

Chromatographic Separation Techniques

Chromatography plays a vital role in separating 12-hydroxyibogamine from complex sample matrices and other co-eluting compounds, including its parent compound, ibogaine (B1199331), and other metabolites.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) has been utilized for the determination of this compound, particularly in biological fluids like plasma and brain tissue. nih.govnih.gov This method typically requires the compound to be in a volatile form, often necessitating a derivatization step for this compound due to the presence of a hydroxyl group. nih.govnih.gov

One reported GC/MS method for analyzing this compound in plasma involved a one-step basic extraction followed by derivatization using N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide. nih.gov The derivatized product of this compound was monitored using positive ion chemical ionization-mass spectrometry, focusing on the protonated molecule (MH+) at m/z 411. nih.govoup.com Another GC-MS method identified this compound by full-scan, electron-impact GC-MS and quantified it after derivatization with ethyl iodide in the presence of trimethyl anilinium hydroxide (B78521) in dimethyl sulfoxide, monitoring the molecular ion at m/z 324 for the ethyl ether derivative. nih.gov

Research Findings:

A GC-positive ion chemical ionization-mass spectrometry method achieved linear standard curves for this compound over a concentration range of 10-1000 ng/mL with an average r² of 0.992. nih.govoup.com The limit of quantitation was reported as 10 ng/mL. nih.govoup.com

An electron-impact GC-MS method reported limits of detection of 5 ng/mL and limits of quantitation between 5 and 10 ng/mL for derivatized this compound in various matrices. nih.gov Calibration curves were linear in the range of 3-1000 ng/mL or ng/g. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorimetric detection is another technique employed for the quantitative analysis of this compound, particularly in human plasma. scispace.comzhangqiaokeyan.comnih.gov This method takes advantage of the native fluorescence properties of the indole (B1671886) ring structure present in this compound.

A specific HPLC method with fluorimetric detection for the simultaneous determination of ibogaine and this compound in human plasma utilized a reversed-phase C18 analytical column. nih.gov The mobile phase involved a gradient system. researchgate.net Fluorimetric detection parameters included excitation wavelengths set at 230 nm and 440 nm, and emission wavelengths at 336 nm and 514 nm at different time points during the chromatographic run. nih.gov

Research Findings:

An HPLC-fluorimetric detection method demonstrated inter-assay precision between 6.0% and 12.5% and accuracy between 95.4% and 104% for this compound in human plasma. nih.gov

The lower limit of quantitation for this compound using this method was reported as 1 ng/mL. nih.gov

Extraction efficiencies were reported to be higher than 94%. nih.gov

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry is a powerful tool for both identifying and quantifying this compound. It provides structural information based on mass-to-charge ratios of the molecule and its fragments, and it can be used for highly sensitive quantification, especially when coupled with chromatographic separation. GC/MS, as discussed, is one application of mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also widely used. researchgate.net

LC-MS methods, often employing electrospray ionization (ESI), have been developed for the determination of ibogaine and noribogaine (B1226712) in biological matrices like urine, plasma, and blood. researchgate.net These methods typically involve solid-phase extraction for sample preparation. researchgate.net Quantification is based on monitoring specific ions corresponding to the analytes and internal standards. researchgate.net

Research Findings:

An LC-ESI-MS method for ibogaine and noribogaine in human urine utilized solid phase extraction and a C8 analytical column. researchgate.net

LC-MS methods using electrospray ionization have been published for quantifying ibogaine in plasma, blood, and urine, with some reporting simultaneous quantitation of this compound. researchgate.net

LC-MS/MS methods have also been developed for measuring ibogaine and noribogaine plasma concentrations. researchgate.net

Sample Preparation and Derivatization for Analysis

Effective sample preparation is critical for the accurate analysis of this compound in complex biological matrices such as plasma, urine, brain tissue, bile, and stomach contents. nih.govnih.govresearchgate.netoup.com The goal of sample preparation is to isolate the analyte of interest, remove interfering substances, and potentially concentrate the sample.

Common sample preparation techniques for this compound include liquid-liquid extraction and solid-phase extraction (SPE). researchgate.net Basic conditions are often employed during solvent extraction for ibogaine and this compound. nih.gov SPE using materials like N-vinylpyrrolidone-divinybenzene copolymer cartridges has been successfully applied for extracting this compound from plasma. nih.gov

Derivatization is often necessary for GC/MS analysis of this compound to increase its volatility and improve chromatographic behavior. nih.govnih.gov Examples of derivatization reagents used include N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide and ethyl iodide. nih.govnih.gov Derivatization can also enhance detection sensitivity or facilitate separation.

Research Findings:

A one-step basic extraction with n-butyl chloride-acetonitrile (4:1) was used for the analysis of ibogaine and this compound in plasma by GC-MS. nih.gov

Solid phase extraction using Oasis HLB columns has been reported for the determination of ibogaine and noribogaine in human urine by LC-ESI-MS. researchgate.net

Extraction efficiencies higher than 94% in plasma have been achieved using solid phase extraction for HPLC-fluorimetric detection. nih.gov

Stability Assessment in Biological Matrices

Assessing the stability of this compound in biological matrices under various storage conditions is crucial for ensuring the reliability of analytical results in pharmacokinetic and toxicological studies. Degradation of the analyte during sample collection, processing, and storage can lead to inaccurate measurements.

Chemical stability studies have indicated that ibogaine and this compound were stable in a human plasma matrix at room temperature for a period of at least 1 week. nih.govoup.com However, special attention must be paid to sample handling to avoid light degradation of these compounds. nih.gov

Research Findings:

Extensive stability testing has been undertaken for this compound in human plasma under a wide range of storage conditions. nih.gov

Ibogaine and noribogaine showed a monoexponential decrease in drug concentrations at 20°C with daylight exposure, with a reported half-life of 11 minutes for noribogaine under these conditions. researchgate.net This highlights the importance of protecting samples from light.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3083548 |

Data Tables

Based on the search results, here is a summary of some quantitative data regarding analytical methods for this compound:

| Method | Matrix | Limit of Quantitation (LOQ) | Linear Range | Extraction Efficiency | Precision (Inter-assay) | Accuracy | Reference |

| GC-PCI-MS | Plasma | 10 ng/mL | 10 - 1000 ng/mL | Not specified | Not specified | Not specified | nih.govoup.com |

| GC-EI-MS (Ethyl Ether) | Various | 5 - 10 ng/mL | 3 - 1000 ng/mL or ng/g | Not specified | Not specified | Not specified | nih.gov |

| HPLC-Fluorimetric Detection | Plasma | 1 ng/mL | Not specified | > 94% | 6.0 - 12.5% | 95.4 - 104% | nih.gov |

| LC-ESI-MS | Urine | 1 ng/ml | 1 - 200 microg/l (plasma) | > 94% (plasma) | 4.5 - 13% (plasma) | 89 - 102% (plasma) | researchgate.net |

Note: Data for LC-ESI-MS precision and accuracy are provided for plasma, as reported in the source. The LOQ is for urine.

This table summarizes some of the reported analytical performance characteristics for the determination of this compound using different chromatographic and mass spectrometric techniques.

Preclinical Neurobiological Investigations of 12 Hydroxyibogamine

In Vivo Behavioral Phenotypes in Animal Models (e.g., motor behaviors)

Studies in male rats have compared the effects of intravenous administration of ibogaine (B1199331) and 12-hydroxyibogamine on unconditioned behaviors, including motor behaviors. researchgate.netnih.govnih.gov A notable finding is the difference in the induction of tremors between the two compounds. Ibogaine has been shown to cause dose-related increases in tremors and forepaw treading in rats. researchgate.netnih.govnih.gov In contrast, this compound did not produce these tremorigenic effects in the animal models tested. researchgate.netnih.govnih.gov This suggests a distinct behavioral profile for the metabolite compared to the parent drug, particularly concerning motor disturbances. researchgate.netnih.govnih.gov The absence of tremors with this compound in rodents suggests it may be better tolerated than ibogaine. researchgate.net

Neurochemical Alterations in Specific Brain Regions

Investigations have also examined the impact of this compound on extracellular neurotransmitter levels in specific brain regions, particularly the nucleus accumbens. researchgate.netnih.govnih.gov

Extracellular Serotonin (B10506) Levels (Nucleus Accumbens)

Both ibogaine and this compound have been shown to increase extracellular serotonin (5-HT) levels in the nucleus accumbens of rats. researchgate.netnih.govnih.govnih.gov However, this compound appears to be more potent than ibogaine in elevating extracellular 5-HT levels in this brain region. researchgate.netnih.govnih.govnih.gov This effect is thought to be related to the interaction of these compounds with serotonin transporters (SERT), inhibiting 5-HT uptake. nih.govresearchgate.net In vitro experiments support this, indicating that both ibogaine and this compound interact with 5-HT transporters to inhibit 5-HT uptake. nih.govresearchgate.net One study reported that this compound was approximately 10 times more potent than ibogaine as an indirect 5-HT agonist. nih.govresearchgate.net Another study using radioligand binding assays found that this compound was 50-fold more potent at displacing radioligand binding at the 5-HT transporter than at the dopamine (B1211576) transporter. nih.gov

Here is a summary of findings regarding the effect on extracellular serotonin levels:

| Compound | Effect on Extracellular 5-HT in Nucleus Accumbens | Relative Potency vs. Ibogaine | Mechanism |

| Ibogaine | Increased levels | Less potent | Inhibits 5-HT uptake via SERT interaction |

| This compound | Increased levels | More potent | Inhibits 5-HT uptake via SERT interaction |

Extracellular Dopamine Levels (Nucleus Accumbens)

Preclinical studies in rats investigating the effects of this compound on extracellular dopamine (DA) levels in the nucleus accumbens have indicated that neither this compound nor ibogaine altered extracellular DA levels in this region over the dose range tested. researchgate.netnih.govnih.govnih.govbiorxiv.org While ibogaine and this compound were found to be equipotent at the dopamine transporter in radioligand binding assays, this did not translate to an elevation of extracellular dopamine levels in the nucleus accumbens in the in vivo microdialysis studies. nih.gov

Effects on Stress Hormones (e.g., Corticosterone (B1669441), Prolactin)

The effects of this compound on circulating stress hormones have also been investigated in animal models. Studies in male rats have shown that both ibogaine and this compound produced significant elevations in plasma corticosterone and prolactin levels. researchgate.netnih.govnih.gov However, ibogaine was found to be a more potent stimulator of corticosterone secretion compared to this compound. researchgate.netnih.govnih.gov

Here is a summary of the effects on stress hormones:

| Compound | Effect on Plasma Corticosterone | Effect on Plasma Prolactin | Relative Potency on Corticosterone vs. Ibogaine |

| Ibogaine | Significant elevation | Significant elevation | More potent |

| This compound | Significant elevation | Significant elevation | Less potent |

Distinct Pharmacological Profile Compared to Ibogaine in Preclinical Models

Based on preclinical investigations, this compound exhibits a pharmacological profile that is similar to, yet distinct from, that of its parent compound, ibogaine. acs.org While both compounds influence serotonin transmission, this compound appears to be more potent in increasing extracellular serotonin levels in the nucleus accumbens. researchgate.netnih.govnih.govnih.gov A key difference lies in their effects on motor behavior; ibogaine induces tremors and forepaw treading in rats, whereas this compound does not. researchgate.netnih.govnih.gov This suggests that this compound may be less likely to produce the adverse motor effects associated with ibogaine. researchgate.netnih.govnih.gov Both compounds elevate plasma corticosterone and prolactin, but ibogaine is a more potent stimulator of corticosterone. researchgate.netnih.govnih.gov Neither compound significantly altered extracellular dopamine levels in the nucleus accumbens in the studies examined. researchgate.netnih.govnih.govnih.govbiorxiv.org Furthermore, while both interact with the MK-801 binding site on the NMDA receptor complex, ibogaine has been reported to be 4-6 times more potent than this compound in displacing radioligand binding at this site. amazonaws.comcapes.gov.brnih.gov This suggests potential differences in their interaction with NMDA receptors. The distinct profile of this compound, particularly its reduced propensity for inducing tremors and potentially lower impact on corticosterone release compared to ibogaine, suggests it could be a safer alternative for potential therapeutic development. researchgate.netnih.govnih.gov

Future Directions in 12 Hydroxyibogamine Research

Elucidation of Remaining Mechanistic Ambiguities

Despite progress in understanding the pharmacology of 12-hydroxyibogamine, its precise mechanisms of action, particularly those underlying its sustained effects and potential therapeutic benefits, are not yet fully elucidated. researchgate.netresearchgate.neturv.cat Future research needs to address several key ambiguities. While this compound is known to interact with multiple targets, including opioid receptors (kappa and mu), serotonin (B10506) transporters (SERT), dopamine (B1211576) transporters (DAT), and sigma-2 receptors, the intricate interplay between these targets and how this leads to its observed effects requires further investigation. researchgate.netresearchgate.netnih.gov

Specifically, future studies should aim to clarify the functional consequences of this compound's activity at these diverse sites. For instance, it has been identified as a G-protein biased kappa-opioid receptor agonist and a weak mu-opioid receptor antagonist, but the full implications of this biased agonism for its therapeutic profile and lack of certain adverse effects associated with classical opioids need further exploration. nih.gov The role of its interaction with monoamine transporters, particularly its dual inhibition of VMAT2 and SERT, and how this contributes to neurochemical changes observed in vivo, warrants deeper study. biorxiv.org Future research could utilize advanced in vitro and in vivo techniques to dissect the downstream signaling pathways activated by this compound at its various targets and correlate these with behavioral and neurobiological outcomes. frontiersin.org Understanding the temporal dynamics of this compound's interaction with these targets and how its long half-life influences sustained effects is also a critical area for future research. researchgate.netresearchgate.net

Exploration of Novel Analogues with Optimized Pharmacological Profiles

The exploration of novel analogues of this compound represents a significant future direction aimed at developing compounds with enhanced therapeutic efficacy and improved safety profiles. researchgate.net The complex structure of ibogaine (B1199331) and its metabolites has inspired the synthesis of various analogues to probe structure-activity relationships. nih.govacs.orgescholarship.org Future research will focus on designing and synthesizing analogues that selectively target specific receptors or transporters implicated in the desired therapeutic effects while minimizing activity at targets associated with adverse effects, such as cardiovascular risks. researchgate.netgoogle.com

Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, research has shown that modifications to the ibogaine core structure can influence affinity and activity at different monoamine transporters. nih.govacs.orgbiorxiv.org Future work will involve systematic structural modifications of this compound to identify key functional groups and structural motifs that confer selectivity and potency at desired targets. The development of novel chemical series, potentially based on simplified or reconfigured core structures, could lead to compounds with optimized pharmacokinetic and pharmacodynamic properties. nih.govacs.org Preclinical testing of these novel analogues in relevant in vitro and in vivo models will be essential to evaluate their efficacy, potency, and safety, guiding the selection of promising candidates for further development. researchgate.net

Advanced Analytical Techniques for In Situ Monitoring

Advanced analytical techniques are poised to play a crucial role in the future of this compound research, particularly for the in situ monitoring of its pharmacokinetics and pharmacodynamics. Given the complex metabolism of ibogaine to this compound and the potential for its accumulation and long persistence in tissues, real-time or near-real-time monitoring is highly desirable. maps.orgresearchgate.netamazonaws.comnih.gov

Future research could leverage techniques such as in vivo microdialysis coupled with highly sensitive mass spectrometry (MS) to monitor extracellular concentrations of this compound and its effects on neurotransmitter levels in specific brain regions. nih.gov Advances in biosensor technology could potentially lead to the development of selective sensors for this compound, enabling continuous monitoring in biological matrices. biopharminternational.com Furthermore, advanced imaging techniques, such as positron emission tomography (PET) with radiolabeled this compound or its ligands, could provide insights into its distribution and binding to targets in the living brain. mdpi.com The application of hyphenated techniques combining separation methods like liquid chromatography (LC) with advanced detection methods like high-resolution MS will continue to be vital for accurate quantification of this compound and its metabolites in complex biological samples. amazonaws.comnih.gov These advanced analytical approaches will provide critical data for understanding the relationship between this compound exposure and its effects over time.

Integration of Computational Chemistry and Pharmacological Modeling

The integration of computational chemistry and pharmacological modeling will be increasingly important in guiding future research on this compound. Computational approaches can complement experimental studies by providing insights into molecular interactions, predicting ADME (absorption, distribution, metabolism, and excretion) properties, and simulating complex biological systems. mdpi.comnovalix.com

Future directions include the use of molecular docking and molecular dynamics simulations to better understand the binding of this compound and its analogues to their target receptors and transporters at an atomic level. nih.govmdpi.com This can inform the rational design of novel compounds with improved affinity and selectivity. Quantitative structure-activity relationship (QSAR) modeling can be employed to build predictive models correlating chemical structures of this compound analogues with their biological activities, accelerating the identification of promising candidates. novalix.com Pharmacokinetic and pharmacodynamic (PK/PD) modeling will be essential for simulating the time course of this compound concentrations in different tissues and predicting its pharmacological effects based on in vitro and in vivo data. mdpi.com The integration of these computational tools with experimental data will facilitate a more comprehensive understanding of this compound's complex pharmacology and support the efficient design and interpretation of future research studies. biorxiv.org

Q & A

Q. How can in vitro findings for this compound be validated in vivo, given its complex metabolism?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.